2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazoline moiety fused with a pyrido[1,2-a]pyrimidin-4-one structure, linked through a sulfanylmethyl group to a benzylamino substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the benzylamino group and the sulfanylmethyl linker. The final step involves the fusion of the quinazoline core with the pyrido[1,2-a]pyrimidin-4-one moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline or pyrido[1,2-a]pyrimidin-4-one moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylamino or sulfanylmethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzylamino or sulfanylmethyl positions .
Scientific Research Applications
2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Biology: It is used in biological assays to study its effects on cellular processes and molecular targets.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Industry: The compound is explored for its applications in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline and pyrido[1,2-a]pyrimidin-4-one derivatives, such as:
- 2-Phenylquinazolin-4-one
- 2-Aminoquinazolin-4-one
- Pyrido[1,2-a]pyrimidin-4-one derivatives with various substituents .
Uniqueness
The uniqueness of 2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one lies in its specific structural features, such as the benzylamino and sulfanylmethyl groups, which confer distinct chemical and biological properties. These features may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to similar compounds .
Properties
IUPAC Name |
2-[[4-(benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c30-22-14-18(26-21-12-6-7-13-29(21)22)16-31-24-27-20-11-5-4-10-19(20)23(28-24)25-15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSLRJNOONFDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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